An In-depth Technical Guide to 4-Methylquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction: 4-Methylquinoline-2-carboxylic acid, a substituted derivative of the quinoline heterocyclic system, represents a cornerstone building block in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is classified as a "privileged structure," a distinction owed to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide offers a comprehensive technical exploration of 4-Methylquinoline-2-carboxylic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, dissect robust synthetic strategies, outline modern analytical characterization techniques, and survey its applications as a pivotal intermediate in the creation of novel functional molecules.
Core Molecular and Physicochemical Properties
Understanding the intrinsic properties of 4-Methylquinoline-2-carboxylic acid is fundamental to its effective application in synthesis and material design. The molecule consists of a quinoline bicyclic system, with a methyl group at the C4 position and a carboxylic acid at the C2 position. This specific arrangement of substituents dictates its reactivity, solubility, and potential for intermolecular interactions.
| Property | Value | Source |
| IUPAC Name | 4-methylquinoline-2-carboxylic acid | PubChem[2] |
| CAS Number | 40609-76-5 | PubChem, ChemScene[2][3] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem, ChemScene[2][3] |
| Molecular Weight | 187.19 g/mol | PubChem[2] |
| Melting Point | 183 °C | MySkinRecipes[4] |
| Boiling Point | 361.6 ± 27.0 °C (Predicted) | MySkinRecipes[4] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | MySkinRecipes[4] |
| SMILES | CC1=CC(=NC2=CC=CC=C12)C(=O)O | PubChem[2] |
| InChI Key | QBDSKOATHWHNOZ-UHFFFAOYSA-N | PubChem[2] |
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Solubility: The presence of the carboxylic acid group imparts limited solubility in water, which increases under basic conditions due to deprotonation to the carboxylate salt. It typically exhibits good solubility in organic solvents like DMSO, DMF, and alcohols.
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Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][5]
Synthetic Methodologies: A Strategic Overview
The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile entry points to this scaffold. The choice of synthetic route is governed by the desired substitution pattern and the availability of starting materials. For 4-Methylquinoline-2-carboxylic acid, a Friedländer-type annulation is a highly effective and convergent strategy.
The Friedländer Annulation: A Mechanistic Perspective
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group (e.g., a ketone or β-ketoester). For the specific synthesis of 4-Methylquinoline-2-carboxylic acid, the most logical precursors are a 2-aminoacetophenone derivative and a glyoxylic acid derivative, which provides the C2-carboxylic acid moiety.
The causality behind this choice lies in its efficiency and regiochemical control. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring in a single, often high-yielding, step.
Experimental Protocol: Synthesis via Friedländer Annulation
This protocol is a representative procedure based on established methodologies. As a self-validating system, it includes in-process checks (TLC) and a robust purification scheme.
Materials:
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2-Amino-4-methylacetophenone
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Pyruvic acid
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Ethanol (absolute)
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Potassium Hydroxide (KOH)
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Hydrochloric Acid (HCl, 1M)
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Ethyl acetate
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Hexanes
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Deionized water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-methylacetophenone (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).
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Base Addition: To this solution, add a solution of potassium hydroxide (2.5 eq) in ethanol. Stir for 15 minutes at room temperature. The base is crucial as it catalyzes the condensation by deprotonating the active methylene of the acetophenone and the acid.
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Substrate Addition: Slowly add pyruvic acid (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.
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Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexanes mobile phase. The disappearance of the starting material spot indicates reaction completion.
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Work-up & Precipitation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Dissolve the resulting residue in deionized water (10 mL).
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Acidification: Cool the aqueous solution in an ice bath and slowly acidify with 1M HCl until the pH is approximately 3-4. This step protonates the carboxylate, causing the product to precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, washing the solid with cold deionized water (2 x 10 mL) to remove inorganic salts.
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Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Chemical Reactivity and Derivatization
The reactivity of 4-Methylquinoline-2-carboxylic acid is dominated by its two primary functional groups: the carboxylic acid and the quinoline nucleus.
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Carboxylic Acid Reactions: The -COOH group can be readily converted to esters, amides, and acid chlorides. However, direct Fischer esterification can be low-yielding for some quinoline scaffolds.[6] More reliable methods involve activating the acid (e.g., with thionyl chloride to form the acid chloride) or using coupling agents (e.g., HATU, EDC) for amide formation.
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Ring Reactivity: The quinoline ring is generally deactivated to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can occur under forcing conditions.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous proof of identity.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals between δ 7.5-8.5 ppm corresponding to the protons on the quinoline ring system. - Methyl Protons: A sharp singlet around δ 2.5-2.8 ppm (3H). - Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Carbonyl Carbon: Signal around δ 165-175 ppm. - Aromatic Carbons: Multiple signals in the δ 120-150 ppm region. - Methyl Carbon: A signal around δ 18-25 ppm. |
| Mass Spec. | - EI-MS: A molecular ion ([M]⁺•) at m/z 187, with major fragments corresponding to the loss of the carboxyl group: [M-COOH]⁺ at m/z 142 and [M-CO₂]⁺• at m/z 143.[7][8] - ESI-MS: A protonated molecular ion ([M+H]⁺) at m/z 188 in positive ion mode. |
| IR Spec. | - O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid). - C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C/C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region. |
Applications in Research and Drug Development
4-Methylquinoline-2-carboxylic acid is not merely a synthetic curiosity; it is a validated precursor for molecules with significant biological potential. Its derivatives have been explored for a wide range of therapeutic targets.
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Antimicrobial Agents: The quinoline core is famous for its role in quinolone and fluoroquinolone antibiotics. This scaffold serves as a starting point for novel antibacterial agents.[4]
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Anticancer Agents: The quinoline carboxylic acid motif is crucial for activity in several classes of anticancer agents. For instance, derivatives have been designed as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in rapidly proliferating cancer cells.[6][9] The carboxylate group often acts as a key pharmacophore, forming a charge-charge interaction with an arginine residue in the enzyme's active site.[6]
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Anti-inflammatory Agents: By targeting enzymes like Cyclooxygenase-2 (COX-2), quinoline-4-carboxylic acid derivatives have shown promise as anti-inflammatory drugs.[10] The carboxylic acid is again vital, often mimicking the arachidonic acid substrate and interacting with key active site residues.[10]
Safety and Handling
As with any laboratory chemical, proper handling of 4-Methylquinoline-2-carboxylic acid is paramount. Based on safety data for structurally related compounds, the following precautions are advised:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5][11]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Health Hazards: The compound may cause skin, eye, and respiratory irritation.[11][12][13] Avoid breathing dust and direct contact with skin and eyes.
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First Aid:
Conclusion
4-Methylquinoline-2-carboxylic acid is a versatile and valuable heterocyclic compound. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an important tool for the modern chemist. Its role as a privileged scaffold, particularly in the development of targeted therapeutics for cancer and inflammatory diseases, ensures that it will remain a subject of intense research and a key building block in the pursuit of novel chemical entities for years to come.
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- Al-Sanea, M. M., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
- Fisher Scientific. (n.d.). 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
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- Santa Cruz Biotechnology. (2023). 2-Methylquinoline Safety data sheet.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.
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